5-((Dimethylamino)methyl)-5-methyl-5,6-dihydro-4H-cyclopenta(b)thiophen-4-one
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Overview
Description
5-(dimethylaminomethyl)-5-methyl-6H-cyclopenta[b]thiophen-4-one is a heterocyclic compound containing a thiophene ring fused with a cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(dimethylaminomethyl)-5-methyl-6H-cyclopenta[b]thiophen-4-one can be achieved through several methods. One common approach involves the condensation of a thiophene derivative with a cyclopentanone derivative under acidic or basic conditions. The reaction typically requires a catalyst such as p-toluenesulfonic acid or sodium hydroxide to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(dimethylaminomethyl)-5-methyl-6H-cyclopenta[b]thiophen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced thiophene derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylaminomethyl group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiophene derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
5-(dimethylaminomethyl)-5-methyl-6H-cyclopenta[b]thiophen-4-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: The compound is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 5-(dimethylaminomethyl)-5-methyl-6H-cyclopenta[b]thiophen-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
Thiophene: A simpler heterocyclic compound with a five-membered ring containing sulfur.
Cyclopentathiophene: A compound with a similar fused ring structure but without the dimethylaminomethyl group.
Dimethylaminomethylthiophene: A compound with a similar substituent but lacking the fused cyclopentane ring.
Uniqueness
5-(dimethylaminomethyl)-5-methyl-6H-cyclopenta[b]thiophen-4-one is unique due to its fused ring structure and the presence of the dimethylaminomethyl group. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
93480-76-3 |
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Molecular Formula |
C11H15NOS |
Molecular Weight |
209.31 g/mol |
IUPAC Name |
5-[(dimethylamino)methyl]-5-methyl-6H-cyclopenta[b]thiophen-4-one |
InChI |
InChI=1S/C11H15NOS/c1-11(7-12(2)3)6-9-8(10(11)13)4-5-14-9/h4-5H,6-7H2,1-3H3 |
InChI Key |
WBSYDCDKHPIOFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C1=O)C=CS2)CN(C)C |
Origin of Product |
United States |
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